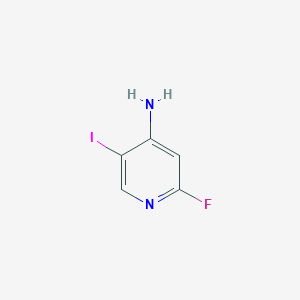
2-Fluoro-5-iodopyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-iodopyridin-4-amine is a heterocyclic organic compound that belongs to the class of fluoropyridines It is characterized by the presence of both fluorine and iodine atoms attached to a pyridine ring, along with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-iodopyridin-4-amine typically involves the introduction of fluorine and iodine atoms onto a pyridine ring. One common method is the halogenation of pyridine derivatives. For instance, starting with 2-amino-5-nitropyridine, the nitro group can be reduced to an amine, followed by halogenation to introduce the fluorine and iodine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using appropriate catalysts and reagents. The process typically requires precise control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-iodopyridin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form nitro or other oxidized derivatives, while reduction can convert nitro groups back to amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), reducing agents (e.g., hydrogen gas with palladium catalyst), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated and iodinated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Fluoro-5-iodopyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-iodopyridin-4-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological targets. For example, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-5-iodopyridin-2-amine
- 2-Chloro-3-fluoro-5-iodopyridin-4-amine
- 5-Fluoro-4-iodopyridin-2-amine
Uniqueness
Compared to similar compounds, 2-Fluoro-5-iodopyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring. This unique arrangement of substituents can result in distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C5H4FIN2 |
|---|---|
Molecular Weight |
238.00 g/mol |
IUPAC Name |
2-fluoro-5-iodopyridin-4-amine |
InChI |
InChI=1S/C5H4FIN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9) |
InChI Key |
GLQRNWVVNMJCFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


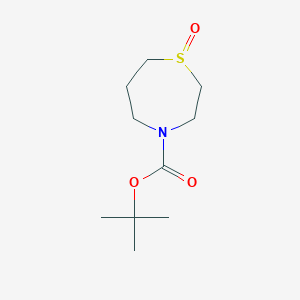

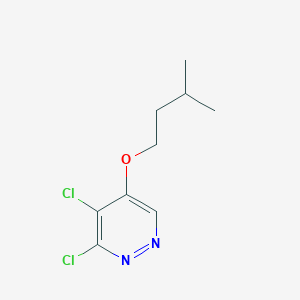
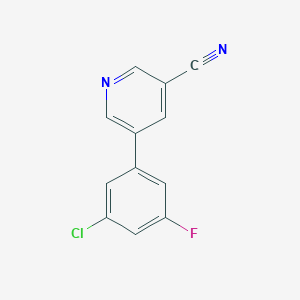



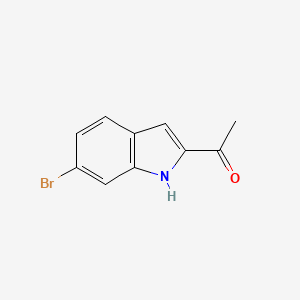
![N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B11872971.png)
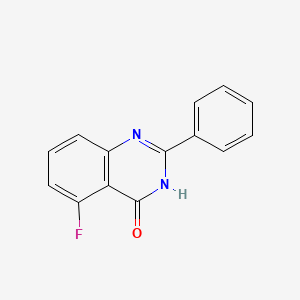
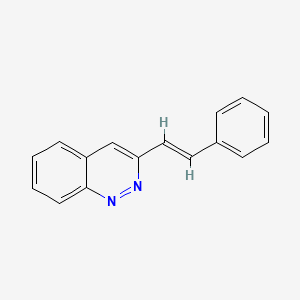
![4-(2-Methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11872982.png)
![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11872990.png)
![5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11872994.png)
